molecular formula C15H22O6 B068725 Ethyl 3,4-bis(2-methoxyethoxy)benzoate CAS No. 183322-16-9

Ethyl 3,4-bis(2-methoxyethoxy)benzoate

Cat. No.: B068725
CAS No.: 183322-16-9
M. Wt: 298.33 g/mol
InChI Key: VGFZRAVMWXHEJB-UHFFFAOYSA-N
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Description

Ethyl 3,4-bis(2-methoxyethoxy)benzoate is an organic compound with the molecular formula C15H22O6. It is a benzoate ester derivative, characterized by the presence of two methoxyethoxy groups attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate typically involves the esterification of 3,4-bis(2-methoxyethoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-bis(2-methoxyethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3,4-bis(2-methoxyethoxy)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Ethyl 3,4-bis(2-methoxyethoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 3,4-bis(2-methoxyethoxy)benzoate can be compared with other similar compounds, such as:

  • Ethyl benzoate
  • Mthis compound
  • Ethyl 3,4-dimethoxybenzoate

Uniqueness

The presence of two methoxyethoxy groups in this compound distinguishes it from other benzoate esters.

Biological Activity

Ethyl 3,4-bis(2-methoxyethoxy)benzoate is a synthetic compound recognized for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C15H22O6C_{15}H_{22}O_{6} and a molecular weight of approximately 298.33 g/mol. The compound features a benzoate structure with two methoxyethoxy substituents, enhancing its solubility and reactivity in biological systems. Its unique structure allows it to act as an important intermediate in the synthesis of various pharmaceutical agents.

The biological activity of this compound is primarily linked to its interactions with specific molecular targets within cancer pathways. Research indicates that this compound may inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), a critical player in cell proliferation and survival in cancerous tissues. By preventing autophosphorylation of EGFR, it disrupts downstream signaling pathways essential for tumor growth.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description
EGFR Inhibition Prevents autophosphorylation and downstream signaling in cancer cells.
Anticancer Potential Serves as a precursor for Erlotinib, an anticancer drug targeting EGFR .
Enzyme Interaction May interact with enzymes involved in cancer pathways.
Drug Design Applications Important in the development of targeted therapies .

Case Studies and Research Findings

  • Erlotinib Synthesis : this compound is a precursor in the synthesis of Erlotinib hydrochloride, a well-known EGFR inhibitor used in lung cancer treatment. Studies demonstrate that compounds with similar structures can significantly influence various biochemical pathways related to cancer therapy .
  • In Vitro Studies : Research on related compounds has shown promising results regarding their efficacy against cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects on various tumor cell lines through modulation of EGFR signaling pathways .
  • Pharmacological Studies : Investigations into the pharmacological properties of this compound highlight its potential as a therapeutic agent due to its favorable interactions with biomolecules involved in cancer progression .

Properties

IUPAC Name

ethyl 3,4-bis(2-methoxyethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O6/c1-4-19-15(16)12-5-6-13(20-9-7-17-2)14(11-12)21-10-8-18-3/h5-6,11H,4,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFZRAVMWXHEJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OCCOC)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384593
Record name ethyl 3,4-bis(2-methoxyethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183322-16-9
Record name Benzoic acid, 3,4-bis(2-methoxyethoxy)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183322-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,4-bis(2-methoxyethoxy)benzoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ethyl 3,4-bis(2-methoxyethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3,4-bis(2-methoxyethoxy)benzoate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.142
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3,4-Dihydroxy-benzoic acid ethyl ester (compound A′) (2.0 g) was dissolved in acetone (20 ml). Potassium carbonate (4.3 g) and 1-bromo-2-methoxy-ethane (compound D) (5 ml) were added to the solution at room temperature, and the mixture was then stirred at 70° C. for 24 hr. After the completion of the reaction, the reaction solution was allowed to stand for cooling at room temperature, and the reaction system was concentrated under the reduced pressure. Distilled water was added to the residue, and the mixture was then subjected to separatory extraction with chloroform. The organic layer was washed with saturated brine, was dried over sodium sulfate, and was then concentrated under the reduced pressure. The residue was purified by column chromatography using a hexane-acetone system to give 3,4-bis-(2-methoxy-ethoxy)-benzoic acid ethyl ester (3.06 g, yield 93%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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